![molecular formula C9H8ClN5O3 B2754503 2-chloro-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine CAS No. 326007-10-7](/img/structure/B2754503.png)
2-chloro-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
Furosemide is a class of efficient sulfonamide diuretics acting on the medullary loop of the ascending branch of the medulla . It has a strong and short-term diuretic effect, which can increase the excretion of water, sodium, chloride, potassium, calcium, magnesium, phosphate, and so on .
Synthesis Analysis
Furosemide and its impurities are used to treat edema caused due to kidney failure, heat failure, and liver scarring . It is an inhibitor of NKCC2, the luminal Na-K-Cl cotransporter .Molecular Structure Analysis
The molecular formula of Furosemide is C12H11ClN2O5S and its molecular weight is 330.74 .Scientific Research Applications
- Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Researchers have investigated the antileishmanial potential of this compound. It may inhibit the growth of Leishmania parasites, making it a candidate for drug development against this neglected tropical disease .
Antileishmanial Activity
Mechanism of Action
Furosemide mainly inhibits Na+ and Cl- reabsorption in the medullary and cortex of the medullary loop ascending branch crude segment . It can promote the excretion of sodium, chloride, and potassium and affect the formation of renal medullary high osmotic pressure . It can interfere with the process of concentration and dilution of urine, and it can increase urine output . This product can inhibit the activity of prostaglandin decomposition enzyme, make the content of prostaglandin E2 increase, it has an effect on the expansion of blood vessels .
properties
IUPAC Name |
2-chloro-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O3/c10-9-13-7(11)6(15(16)17)8(14-9)12-4-5-2-1-3-18-5/h1-3H,4H2,(H3,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURRLEMXAVABEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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